molecular formula C25H22N2O2S B2624089 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone CAS No. 919711-02-7

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2624089
CAS No.: 919711-02-7
M. Wt: 414.52
InChI Key: VZQANICHPGFZED-UHFFFAOYSA-N
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Description

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that combines the structural features of xanthones and imidazoles. Xanthones are known for their wide range of biological activities, while imidazoles are commonly found in many biologically active compounds. This unique combination makes the compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves multiple steps, starting with the preparation of the xanthone core. One common method involves the deprotonation of aromatic compounds using lithiocuprates, followed by intramolecular direct arylation . The imidazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of eco-friendly reagents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The xanthone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting their biological functions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone lies in its combination of xanthone and imidazole structures, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-17-8-2-3-9-18(17)16-30-25-26-14-15-27(25)24(28)23-19-10-4-6-12-21(19)29-22-13-7-5-11-20(22)23/h2-13,23H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQANICHPGFZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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